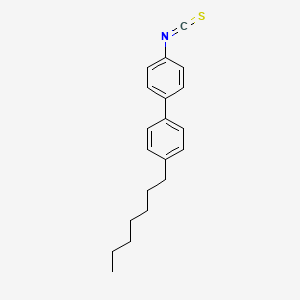![molecular formula C13H18N2O B14362504 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl CAS No. 96022-53-6](/img/structure/B14362504.png)
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl: is a complex organic compound belonging to the quinazoline family. This compound is characterized by its tricyclic structure, which includes a pyridine ring fused to a quinazoline ring. The presence of multiple hydrogenated positions and a methyl group at the 9th position adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl can be achieved through various methods. One common approach involves the Ullmann condensation reaction. This method typically involves the reaction of 2-bromomethyl-6-nitroquinazolin-4-one with pyridine in acetonitrile under microwave irradiation for a short duration. The resulting product undergoes nitro reduction using iron in ethanol/acetic acid/water under ultrasonic irradiation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anti-inflammatory, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl involves its interaction with specific molecular targets and pathways. For instance, its role as an efflux pump inhibitor in bacteria involves binding to the efflux pump proteins, thereby blocking the expulsion of antibiotics and enhancing their efficacy . Additionally, its anti-inflammatory and antimicrobial activities are attributed to its ability to modulate various cellular pathways and inhibit the growth of pathogens .
Comparación Con Compuestos Similares
Similar Compounds
- 11H-Pyrido[2,1-b]quinazolin-11-one, 6,7,8,9-tetrahydro, 9-methyl
- 6,7,8,9-Tetrahydro-pyrido[2,1-b]quinazolin-11-one
Uniqueness
Compared to similar compounds, 11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl is unique due to its fully hydrogenated structure and the presence of a methyl group at the 9th position. This structural difference imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
96022-53-6 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-methyl-1,2,3,4,6,7,8,9-octahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H18N2O/c1-9-5-4-6-10-12(9)13(16)15-8-3-2-7-11(15)14-10/h9H,2-8H2,1H3 |
Clave InChI |
MIWWVVZYYMXOCI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1C(=O)N3CCCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


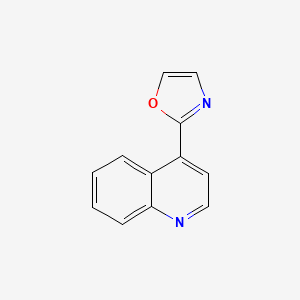
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
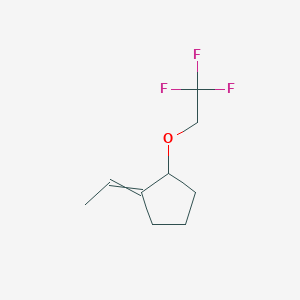

![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
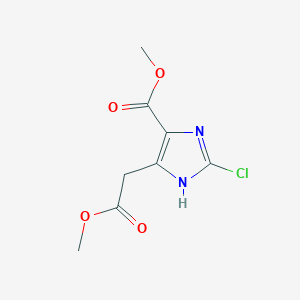
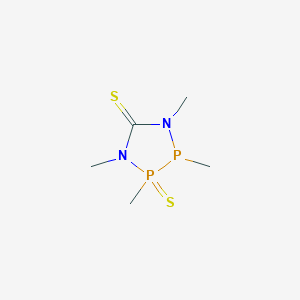
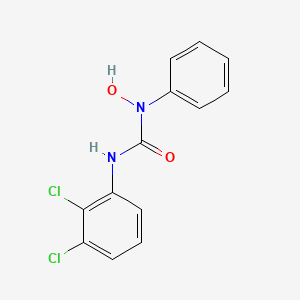

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
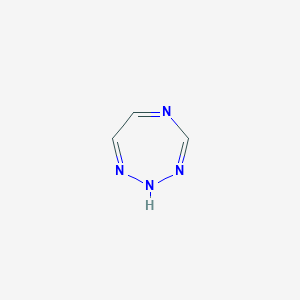
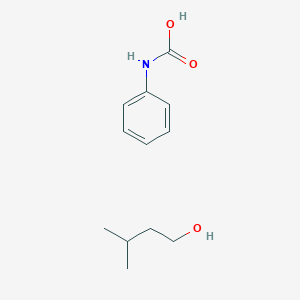
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
